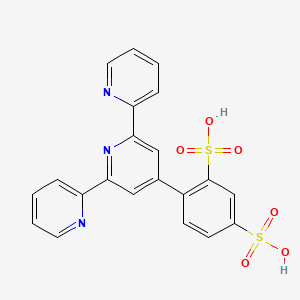![molecular formula C18H32N6O8S3 B13781773 N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid CAS No. 65665-49-8](/img/structure/B13781773.png)
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid is a compound with the molecular formula C18H32N6O8S3. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves the reaction of 4-hydrazinylphenyl ethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide
- N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide sulfate
Uniqueness
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide stands out due to its unique chemical structure, which imparts specific reactivity and properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
65665-49-8 |
|---|---|
Molekularformel |
C18H32N6O8S3 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C9H15N3O2S.H2O4S/c2*1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;1-5(2,3)4/h2*2-5,11-12H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
SLIXQXIILREMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)NN.CS(=O)(=O)NCCC1=CC=C(C=C1)NN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


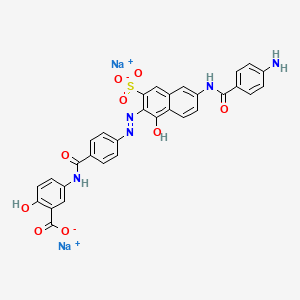

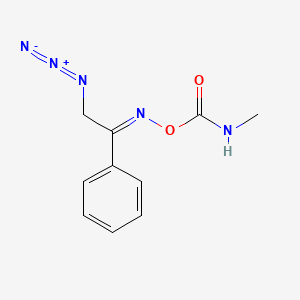

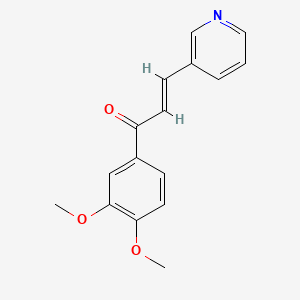
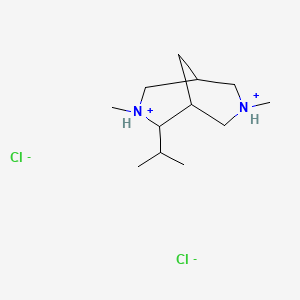

![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)


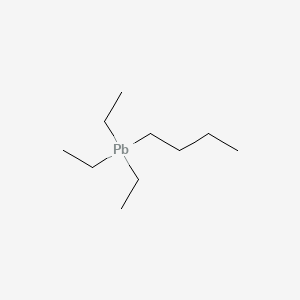
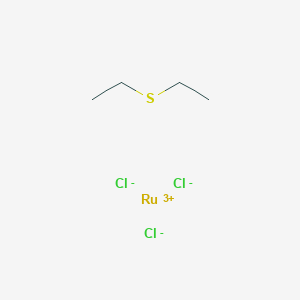
] ester](/img/structure/B13781787.png)
